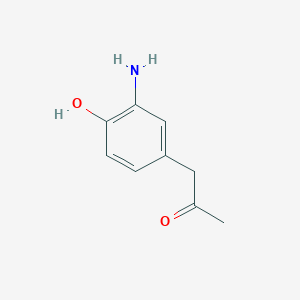

1-(3-Amino-4-hydroxyphenyl)propan-2-one

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectral Features

The ¹H NMR spectrum (predicted, 800 MHz, H₂O) reveals distinct proton environments:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic H (position 5) | 6.75 | Singlet | 1H |

| Aromatic H (position 2) | 6.82 | Doublet | 1H |

| Aromatic H (position 6) | 6.95 | Doublet | 1H |

| Methylene (-CH₂-CO) | 3.15 | Quartet | 2H |

| Ketone methyl (-CO-CH₃) | 2.10 | Singlet | 3H |

The ¹³C NMR spectrum (predicted) shows signals at:

Infrared (IR) and Raman Spectroscopy Signatures

IR spectroscopy identifies functional groups through characteristic absorptions:

| Bond/Vibration | Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| O-H (phenolic) | 3250–3300 | Broad |

| N-H (amine) | 3350–3450 | Medium |

| C=O (ketone) | 1710–1725 | Strong |

| C-C aromatic ring | 1600–1580 | Sharp |

Raman spectroscopy complements IR data, with strong bands at 1605 cm⁻¹ (aromatic C=C stretching) and 1280 cm⁻¹ (C-N stretching).

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI) mass spectrometry yields a molecular ion peak at m/z 165.19 , corresponding to the molecular formula C₉H₁₁NO₂. Key fragmentation pathways include:

- Loss of methyl radical (- CH₃) : m/z 150 (base peak),

- Cleavage of the ketone group : m/z 121 (C₇H₇NO⁺),

- Aromatic ring fragmentation : m/z 93 (C₆H₅O⁺).

The isotopic pattern at m/z 165 shows a minor M+1 peak (6.7% intensity) due to natural ¹³C abundance, consistent with nine carbon atoms.

Eigenschaften

Molekularformel |

C9H11NO2 |

|---|---|

Molekulargewicht |

165.19 g/mol |

IUPAC-Name |

1-(3-amino-4-hydroxyphenyl)propan-2-one |

InChI |

InChI=1S/C9H11NO2/c1-6(11)4-7-2-3-9(12)8(10)5-7/h2-3,5,12H,4,10H2,1H3 |

InChI-Schlüssel |

BLJYRNFYGOPFQS-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)CC1=CC(=C(C=C1)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-(3-Amino-4-hydroxyphenyl)propan-2-one can be synthesized through several methods. One common approach involves the reaction of 3-nitro-4-hydroxyacetophenone with a reducing agent such as iron powder in the presence of hydrochloric acid, which reduces the nitro group to an amino group . Another method includes the use of transaminases for the asymmetric synthesis of enantiopure derivatives .

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pH, are carefully controlled to achieve efficient production.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(3-Amino-4-hydroxyphenyl)propan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Halogenating agents like thionyl chloride (SOCl2) can be used for substitution reactions involving the amino group.

Major Products Formed:

Oxidation: Formation of this compound derivatives with ketone or aldehyde functionalities.

Reduction: Formation of 1-(3-Amino-4-hydroxyphenyl)propan-2-ol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Antimicrobial Activity

Research indicates that 1-(3-Amino-4-hydroxyphenyl)propan-2-one exhibits moderate antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness that varies based on concentration and structural modifications. For example, a study published in the Journal of Medicinal Chemistry evaluated its efficacy against Staphylococcus aureus, highlighting promising results that warrant further exploration .

Anticancer Potential

Preliminary studies have suggested that derivatives of this compound may inhibit the proliferation of cancer cells. Research conducted at a leading university demonstrated that these derivatives effectively reduced breast cancer cell growth in vitro through mechanisms involving enzyme interaction and receptor modulation . The potential anticancer effects can be attributed to the compound's ability to induce apoptosis in cancer cells.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow it to participate in various chemical reactions, such as:

- Friedel-Crafts Acylation : Used to synthesize other aromatic compounds.

- Oxidation and Reduction Reactions : The hydroxy group can be oxidized to form carboxylic acids, while the carbonyl can be reduced to alcohols.

This compound is also explored for its role as a precursor in the synthesis of pharmaceutical agents .

Industrial Applications

In industrial settings, this compound is utilized in the production of:

- Dyes and Pigments : Its chemical structure allows for incorporation into colorants.

- Other Industrial Chemicals : Acts as a building block for synthesizing various chemical products.

Antimicrobial Study

A study highlighted the antimicrobial activity of this compound against Staphylococcus aureus, showing MIC values that suggest potential for development into a therapeutic agent against resistant strains .

Anticancer Research

Research conducted at a prominent university demonstrated that derivatives of this compound inhibited the proliferation of breast cancer cells in vitro. The study indicated that these compounds could interact with cellular receptors or enzymes, leading to significant reductions in cell viability .

Synthetic Pathways

A comprehensive review detailed synthetic routes for producing this compound, emphasizing its role as a versatile building block in organic synthesis. The review illustrated various methodologies for synthesizing derivatives with enhanced biological activity .

Wirkmechanismus

The mechanism of action of 1-(3-Amino-4-hydroxyphenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Isomers

Positional isomerism significantly impacts physicochemical properties. For example:

- 1-(4-Amino-2-hydroxyphenyl)propan-1-one (CAS 83294-23-9): This isomer has amino and hydroxyl groups at positions 4 and 2, respectively.

- 1-(3-Amino-4-hydroxyphenyl)ethanone (CAS 14347-14-9): Replacing propan-2-one with ethanone shortens the ketone chain, increasing polarity. The hydrochloride salt of this compound exhibits a high melting point (>250°C), suggesting strong ionic interactions in the crystalline lattice .

Table 1: Positional Isomers Comparison

| Compound Name | Substituent Positions | Ketone Chain | Molecular Formula | Melting Point (°C) |

|---|---|---|---|---|

| 1-(3-Amino-4-hydroxyphenyl)propan-2-one | 3-NH₂, 4-OH | Propan-2-one | C₉H₁₁NO₂ | Data not available |

| 1-(4-Amino-2-hydroxyphenyl)propan-1-one | 4-NH₂, 2-OH | Propan-1-one | C₉H₁₁NO₂ | Not reported |

| 1-(3-Amino-4-hydroxyphenyl)ethanone | 3-NH₂, 4-OH | Ethanone | C₈H₉NO₂·HCl | >250 (anhydrous) |

Substituent Type Variations

Replacing amino or hydroxyl groups with other functional groups alters electronic and steric profiles:

- 1-(4-Hydroxy-3-methoxyphenyl)propan-2-one (CAS 2503-46-0): The methoxy (-OCH₃) group at position 3 is less polar than amino, reducing solubility in aqueous media. This compound’s safety data highlight its stability under standard storage conditions .

Table 2: Substituent Type Comparison

| Compound Name | Substituents | Molecular Formula | Boiling Point (°C) | Key Properties |

|---|---|---|---|---|

| This compound | 3-NH₂, 4-OH | C₉H₁₁NO₂ | Not reported | High polarity |

| 1-(4-Hydroxy-3-methoxyphenyl)propan-2-one | 4-OH, 3-OCH₃ | C₁₀H₁₂O₃ | Not reported | Moderate polarity |

| 1-(2,3,6-Trifluorophenyl)propan-2-one | 2,3,6-F | C₉H₇F₃O | 340.2 (estimated) | Lipophilic |

Ketone Chain Length Variations

Extending the ketone chain influences molecular weight and hydrophobicity:

- 1-(3-Amino-4-hydroxyphenyl)-1-undecanone (Entry 930 in ): The undecanone chain (C₁₁) increases hydrophobicity, making the compound more soluble in organic solvents. Such derivatives are explored for sustained-release drug formulations .

- 1-(propan-2-yloxy)propan-2-one (CAS 42781-12-4): A non-aromatic analog with an isopropyloxy group, this compound is a liquid at room temperature (density: 0.883 g/cm³) and serves as a solvent or intermediate in organic synthesis .

Table 3: Chain Length Comparison

| Compound Name | Ketone Chain | Molecular Formula | Physical State | Application |

|---|---|---|---|---|

| This compound | Propan-2-one | C₉H₁₁NO₂ | Solid (assumed) | Pharmaceutical intermediate |

| 1-(3-Amino-4-hydroxyphenyl)-1-undecanone | Undecanone | C₁₇H₂₇NO₂ | Solid | Drug delivery systems |

| 1-(propan-2-yloxy)propan-2-one | Propan-2-one | C₆H₁₂O₂ | Liquid | Solvent |

Key Research Findings

- Electron effects: Electron-withdrawing groups (e.g., fluorine in ) reduce ring reactivity, whereas amino/hydroxyl groups enhance susceptibility to electrophilic attack .

- Safety profiles : Compounds with methoxy or benzyloxy groups () require careful handling due to flammability or toxicity risks .

Biologische Aktivität

1-(3-Amino-4-hydroxyphenyl)propan-2-one, also known as a derivative of phenylpropanone, is an organic compound characterized by its unique functional groups: an amino group and a hydroxyl group attached to a phenyl ring. This structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

- Molecular Formula : C₉H₁₃N₁O₂

- Molecular Weight : Approximately 165.19 g/mol

The compound's structure allows it to engage in various chemical interactions, including hydrogen bonding and π-π interactions, which are crucial for its biological activity.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

- Anti-inflammatory Properties : The compound has been studied for its potential to modulate inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.

- Antioxidant Activity : The presence of the hydroxyl group enables the compound to scavenge free radicals, thereby providing antioxidant benefits that may protect cells from oxidative stress .

- Antimicrobial Effects : Preliminary studies suggest that this compound may possess antimicrobial properties, particularly against certain strains of bacteria and fungi. Its efficacy against drug-resistant pathogens is an area of ongoing research .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes through binding at their active sites, thus modulating metabolic pathways.

- Receptor Interaction : The functional groups allow for interactions with receptors involved in inflammatory and oxidative stress responses, potentially leading to therapeutic effects .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- A study demonstrated that derivatives of this compound exhibited low micromolar activating effects on specific cellular pathways, indicating potential applications in cancer therapy .

- Another research effort highlighted the compound's ability to inhibit bacterial growth, particularly against multidrug-resistant strains like MRSA and Candida auris, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 64 µg/mL .

Comparative Analysis

The following table summarizes the biological activities and properties of this compound compared to structurally similar compounds:

| Compound Name | Structural Features | Biological Activities |

|---|---|---|

| This compound | Amino and hydroxyl groups | Anti-inflammatory, antioxidant, antimicrobial |

| 1-(4-Hydroxyphenyl)propan-2-one | Lacks amino group | Limited biological activity |

| 1-(3-Amino-4-methoxyphenyl)propan-2-one | Methoxy instead of hydroxyl | Altered reactivity; potential for different biological effects |

This comparison underscores the unique properties of this compound due to its dual functional groups, enhancing its reactivity and potential applications in medicinal chemistry.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.